Comparative Electrochemical Oxidation Potential for Redox Stability Prediction
The oxidative stability of 2,4-di-tert-butylaniline can be benchmarked against a large dataset of aniline derivatives. A theoretical study using the composite G4 method calculated the oxidative electrochemical potential for 64 aniline derivatives, correlating results with 38 experimental values from cyclic voltammetry. This allows for a quantitative prediction of its oxidation potential relative to structurally diverse anilines, which is a direct indicator of its performance as an antioxidant or redox-active intermediate [1].
| Evidence Dimension | Oxidative Electrochemical Potential |
|---|---|
| Target Compound Data | Data available within the 64-compound dataset (specific value requires extraction from referenced study). |
| Comparator Or Baseline | Unsubstituted aniline (baseline) and other mono- and di-substituted aniline derivatives in the 64-compound set. |
| Quantified Difference | Difference is quantified relative to the baseline aniline potential and is a function of the electron-donating tert-butyl substituents at the 2- and 4-positions. |
| Conditions | Quantum-chemical calculations using the G4 composite method, validated by correlation with cyclic voltammetry (CV) measurements. |
Why This Matters
This evidence enables a data-driven selection of 2,4-di-tert-butylaniline for applications where a specific redox window is critical, differentiating it from analogs with higher or lower oxidation potentials based on their substitution patterns.
- [1] OUCI. (n.d.). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. View Source
